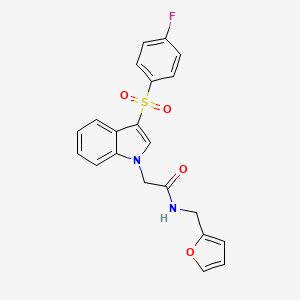

2-(3-((4-fluorophenyl)sulfonyl)-1H-indol-1-yl)-N-(furan-2-ylmethyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(3-((4-fluorophenyl)sulfonyl)-1H-indol-1-yl)-N-(furan-2-ylmethyl)acetamide, also known as FIIN-4, is a small molecule inhibitor that has been studied extensively in the field of cancer research. It is a potent inhibitor of FGFR (fibroblast growth factor receptor) and has shown promising results in preclinical studies.

Aplicaciones Científicas De Investigación

Organic Synthesis: Pinacol Boronic Esters

Pinacol boronic esters serve as highly valuable building blocks in organic synthesis. While many protocols exist for functionalizing deboronation of alkyl boronic esters, protodeboronation remains less explored. However, recent research has reported catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters using a radical approach . This advancement opens up new avenues for synthetic chemists, allowing them to access diverse chemical transformations. Notably, this protocol enables formal anti-Markovnikov alkene hydromethylation, a transformation previously unknown. Researchers have applied this method to compounds like methoxy-protected (−)-Δ8-THC and cholesterol. Additionally, the protodeboronation process has been employed in the formal total synthesis of δ-®-coniceine and indolizidine 209B.

Electrocatalysis: Biomass-Derived Furan Compounds

Furan compounds derived from biomass, such as 5-hydroxymethylfurfural (HMF) and furfural (FF), have garnered attention due to their potential as renewable feedstocks. Electrochemical methods offer a sustainable approach for their conversion. Recent advancements in electrocatalysis have focused on understanding mechanisms, pathways, and catalysts for the transformation of HMF and FF. Factors like electrolyte pH, potential, and substrate concentration play crucial roles in achieving efficient electrocatalytic conversion. Researchers continue to explore these processes, aiming to develop practical applications for sustainable chemical synthesis .

Industrial Safety: 2,3,3,3-Tetrafluoropropene (HFO-1234ze)

While not directly related to the compound , it’s essential to highlight the industrial safety aspects of 2,3,3,3-tetrafluoropropene (HFO-1234ze). This compound, with the molecular formula C₂H₂F₄, is used as a refrigerant and propellant. It has a low global warming potential (GWP) and is considered an environmentally friendly alternative to older refrigerants. However, safety precautions are crucial due to its flammability and high vapor pressure. Proper handling, storage, and risk assessment are essential when working with HFO-1234ze .

Propiedades

IUPAC Name |

2-[3-(4-fluorophenyl)sulfonylindol-1-yl]-N-(furan-2-ylmethyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17FN2O4S/c22-15-7-9-17(10-8-15)29(26,27)20-13-24(19-6-2-1-5-18(19)20)14-21(25)23-12-16-4-3-11-28-16/h1-11,13H,12,14H2,(H,23,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGGHJUHJBRAVLX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2CC(=O)NCC3=CC=CO3)S(=O)(=O)C4=CC=C(C=C4)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17FN2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(4-Fluorobenzoyl)phenyl]-2-(4-methoxyphenyl)acetonitrile](/img/structure/B2385878.png)

![3-Methyl-2-oxo-N-[(1-thiophen-3-ylcyclopropyl)methyl]-1,3-benzoxazole-5-sulfonamide](/img/structure/B2385879.png)

![thiophen-2-yl-(3-thiophen-2-yl-4H-indeno[1,2-c]pyrazol-1-yl)methanone](/img/structure/B2385882.png)

![N-(1-Cyanocyclohexyl)-3-[(1,1-dioxo-1,4-thiazinan-4-yl)methyl]benzamide](/img/structure/B2385885.png)